molecular formula C12H27NO2Si2 B15064125 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile CAS No. 62217-74-7

3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile

Cat. No.: B15064125
CAS No.: 62217-74-7
M. Wt: 273.52 g/mol
InChI Key: KYMPITXYKZHDTR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a butanenitrile backbone. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

62217-74-7

Molecular Formula

C12H27NO2Si2

Molecular Weight

273.52 g/mol

IUPAC Name

3,3-dimethyl-2,4-bis(trimethylsilyloxy)butanenitrile

InChI

InChI=1S/C12H27NO2Si2/c1-12(2,10-14-16(3,4)5)11(9-13)15-17(6,7)8/h11H,10H2,1-8H3

InChI Key

KYMPITXYKZHDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO[Si](C)(C)C)C(C#N)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 3,3-dimethyl-2,4-dihydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the butanenitrile backbone.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile involves its reactivity with various chemical reagents. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, allowing it to participate in selective reactions. The nitrile group can undergo nucleophilic addition, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2,4-dihydroxybutanenitrile
  • Trimethylsilyl N-{3,3-dimethyl-2,4-bis[(trimethylsilyl)oxy]butanoyl}-β-alaninate

Uniqueness

3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile is unique due to its dual trimethylsilyl groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic applications.

Biological Activity

3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile, with the CAS number 62217-74-7, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its effects on various biological systems, including antimicrobial and antitumoral properties.

Chemical Structure and Properties

The molecular formula of 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile is C12H27NO2Si2C_{12}H_{27}NO_2Si_2. The compound features two trimethylsilyl groups attached to a butanenitrile backbone, which may influence its solubility and reactivity in biological systems.

Antitumoral Activity

The antitumoral potential of compounds related to 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile has been investigated using the MTT assay. These studies suggest that certain derivatives can inhibit tumor cell proliferation effectively. While direct data on this specific compound is scarce, the presence of nitrile and silyl functional groups in similar compounds often correlates with enhanced bioactivity against cancer cell lines .

Case Studies

  • Growth Inhibition in Tumor Cell Lines : A study utilizing MTT assays found that structurally similar compounds exhibited significant growth inhibition against various tumor cell lines. These findings imply that 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile may possess similar properties warranting further investigation .
  • Antimicrobial Testing : In a comparative analysis of antimicrobial activities among silyl compounds, it was noted that those with enhanced lipophilicity showed improved penetration through bacterial membranes, leading to increased efficacy in inhibiting bacterial growth. This suggests that 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile could be tested for its antimicrobial properties against a broader range of microorganisms .

Data Summary Table

Property Value
CAS Number62217-74-7
Molecular FormulaC12H27NO2Si2
Antimicrobial ActivityMIC against Staphylococcus epidermidis: ~1,000 μg/mL
Antitumoral ActivityAssessed via MTT assay; potential for growth inhibition in tumor cell lines

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